molecular formula C9H19Cl2N3 B6206813 2-(piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride CAS No. 2703779-33-1

2-(piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride

Cat. No. B6206813
CAS RN: 2703779-33-1
M. Wt: 240.2
InChI Key:
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Description

2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride (2-P4THP-DHC) is a synthetic organic compound that has been used in various scientific research applications. It is a part of the piperidin-4-yl family of compounds, which are all derivatives of piperidine. 2-P4THP-DHC has been extensively studied for its potential applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

2-(piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride has been used in scientific research for a variety of applications. It has been used as a model compound for studying the effects of different chemical groups on the activity of enzymes. It has also been used to study the effects of different drugs on the activity of enzymes. It has been used to study the effects of different drugs on the metabolism of drugs, as well as to study the effects of different drugs on the pharmacokinetics of drugs. Additionally, it has been used to study the effects of different drugs on the pharmacodynamics of drugs.

Mechanism of Action

The mechanism of action of 2-(piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride is not fully understood. However, it is believed that the compound interacts with enzymes in the body to affect the activity of those enzymes. It is believed that the compound binds to enzymes and modulates their activity. Additionally, it is believed that the compound can bind to receptors and modulate their activity as well.
Biochemical and Physiological Effects
2-(piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs, as well as to modulate the activity of receptors involved in the pharmacodynamics of drugs. Additionally, it has been shown to modulate the activity of proteins involved in cell signaling pathways, as well as to modulate the activity of proteins involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

2-(piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride has a number of advantages and limitations for use in laboratory experiments. One of the advantages of using 2-(piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride is that it is a relatively stable compound, which makes it well-suited for use in laboratory experiments. Additionally, the compound is relatively easy to synthesize, which makes it convenient for use in laboratory experiments. One of the limitations of using 2-(piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments using the compound.

Future Directions

There are a number of potential future directions for the use of 2-(piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride in scientific research. One potential direction is to further study the mechanism of action of the compound and to develop more effective methods for modulating the activity of enzymes and receptors. Additionally, further research could be conducted to explore the potential applications of 2-(piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride in the treatment of various diseases. Additionally, further research could be conducted to explore the potential use of 2-(piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride as a drug delivery system. Finally, further research could be conducted to explore the potential use of 2-(piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride in the development of novel drugs.

Synthesis Methods

2-(piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride is synthesized by the reaction of piperidine and 1,4,5,6-tetrahydropyrimidine in the presence of anhydrous hydrochloric acid. The reaction is conducted at a temperature of approximately 70°C. The reaction is exothermic and the reaction mixture is stirred until the reaction is complete. The product is then purified by recrystallization from ethyl acetate and the final product is a white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride involves the condensation of piperidine-4-carboxaldehyde with ethyl acetoacetate to form 4-(piperidin-4-yl)but-3-en-2-one, which is then reacted with guanidine to form the target compound.", "Starting Materials": [ "Piperidine-4-carboxaldehyde", "Ethyl acetoacetate", "Guanidine", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Piperidine-4-carboxaldehyde is reacted with ethyl acetoacetate in the presence of sodium hydroxide to form 4-(piperidin-4-yl)but-3-en-2-one.", "Step 2: 4-(piperidin-4-yl)but-3-en-2-one is then reacted with guanidine in the presence of hydrochloric acid to form 2-(piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride.", "Step 3: The product is isolated by filtration and washed with diethyl ether and methanol." ] }

CAS RN

2703779-33-1

Product Name

2-(piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride

Molecular Formula

C9H19Cl2N3

Molecular Weight

240.2

Purity

95

Origin of Product

United States

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